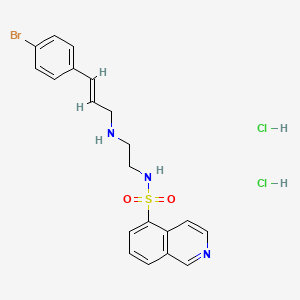
H-89 Dihydrochloride
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de H 89 dihidrocloruro implica la reacción de 5-isoquinolinasulfonamida con p-bromocinnamilamina en condiciones específicas. La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y se lleva a cabo a una temperatura controlada para asegurar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de H 89 dihidrocloruro sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para garantizar la consistencia y calidad del producto final. El compuesto se produce generalmente en forma de polvo liofilizado para facilitar su almacenamiento y manipulación .
Análisis De Reacciones Químicas
Tipos de Reacciones
H 89 dihidrocloruro principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el átomo de bromo y el grupo sulfonamida. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran H 89 dihidrocloruro incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en solventes como DMSO o etanol a temperaturas controladas .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de H 89 dihidrocloruro dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados de ácido sulfónico, mientras que las reacciones de reducción pueden conducir a la formación de derivados de amina .
Aplicaciones Científicas De Investigación
H 89 dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
H 89 dihidrocloruro ejerce sus efectos inhibiendo competitivamente el sitio de unión al ATP en la subunidad catalítica de PKA. Esta inhibición previene la fosforilación de los sustratos de PKA, interrumpiendo así las vías de señalización mediadas por PKA. El compuesto también exhibe efectos inhibitorios moderados sobre otras cinasas como la proteincinasa G (PKG) y la proteincinasa C (PKC) .
Comparación Con Compuestos Similares
Compuestos Similares
KT 5720: Otro inhibidor de PKA con una estructura química diferente pero efectos inhibitorios similares.
Rp-cAMPS: Un análogo de AMP cíclico que inhibe PKA al evitar la activación de la cinasa.
Unicidad
H 89 dihidrocloruro es único debido a su alta especificidad y potencia como inhibidor de PKA. Es 30 veces más potente que H 8 y exhibe un rango más amplio de efectos inhibitorios sobre otras cinasas, lo que lo convierte en una herramienta valiosa en la investigación de cinasas .
Propiedades
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOGQJVGPIKAM-WTVBWJGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-89 dihydrochloride exert its effects at the cellular level?
A1: this compound acts as a competitive inhibitor of ATP for the catalytic subunit of PKA. [, , ] By binding to PKA, this compound prevents the phosphorylation of downstream target proteins, ultimately disrupting PKA-dependent signaling pathways. This inhibition has been observed to impact various cellular functions, including adipocyte browning [], neuroprotection after traumatic brain injury [], and autophagy regulation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















